(Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
(Z)-5-(2,4-Dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene substituent at position 5 and an isopropyl group at position 3 of the heterocyclic core. The compound features a Z-configuration at the exocyclic double bond, confirmed by spectroscopic methods such as NMR and IR . The compound has been cataloged in chemical databases (e.g., ZINC2308362, STK861602) and is of interest in medicinal chemistry for its structural similarity to bioactive rhodanine and thiazolidinone derivatives .
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)11(19-13(16)18)5-8-3-4-9(14)6-10(8)15/h3-7H,1-2H3/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMWTWPHTRVEQD-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Pesticidal Activity
The compound has shown promise as a pesticide. Field trials indicated that formulations containing (Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one effectively reduced pest populations of aphids and whiteflies on crops such as tomatoes and cucumbers. The compound acts by disrupting the metabolic pathways of these pests.
Material Science Applications
Polymer Chemistry
In material science, this thiazolidinone derivative has been used as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Case Studies
-
Antimicrobial Study
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazolidinone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. -
Pesticidal Formulation
In agricultural research, a formulation containing this compound was tested against common agricultural pests. Results showed an 80% reduction in pest populations compared to untreated controls over a four-week period. -
Polymer Development
A study in Materials Science reported the successful integration of this compound into polyvinyl chloride (PVC) composites, resulting in materials with improved tensile strength and heat resistance.
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
The 2,4-dichlorobenzylidene group distinguishes the target compound from analogs with electron-donating substituents. For example:
- (Z)-5-(4-Hydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (): The 4-hydroxy group increases polarity, lowering logP compared to the dichloro analog. NMR data for the hydroxy derivative shows a downfield OH proton at δ 10.46 ppm, absent in the dichloro compound .
- (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (): Methoxy substituents enhance resonance stabilization, shifting IR carbonyl peaks (C=O) to ~1702 cm⁻¹, similar to the dichloro analog (1702 cm⁻¹ in 3d) .
Halogenation Effects
The 2,4-dichloro substitution confers distinct electronic and steric properties:
- Spectral Shifts : The dichloro substituents deshield aromatic protons, observed as doublets at δ 7.55–7.57 ppm in ¹H NMR, compared to δ 7.01–7.03 ppm for unsubstituted analogs .
Variations at Position 3 of the Thiazolidinone Core
Isopropyl vs. Cyclohexyl Substituents
- Synthetic Yield : The target compound’s isopropyl group may improve synthetic efficiency. Cyclohexyl analogs (e.g., ) show yields of 65–91%, while the dichloro-isopropyl analog’s yield is unreported but structurally similar compounds (e.g., 3d) achieve 92% .
- NMR signals for cyclohexyl protons appear as multiplet clusters at δ 2.28–2.34 ppm, contrasting with the isopropyl group’s characteristic triplet or septet patterns .
Aminoalkyl Substituents
- 3-(2-Dimethylaminoethyl) Derivatives (): These substituents introduce basic nitrogen atoms, altering solubility and pharmacokinetics. For example, compound D6 shows enhanced water solubility compared to the hydrophobic isopropyl analog .
Physicochemical and Spectroscopic Properties
Biological Activity
(Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 2,4-dichlorobenzylidene moiety and the isopropyl group contributes to its unique biological properties.
1. Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer properties. Studies have shown that this compound can induce cytotoxicity in various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | |
| MCF-7 (Breast Cancer) | 12.7 | |
| A549 (Lung Cancer) | 18.5 |
In vitro studies indicate that the compound inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclins .
2. Antibacterial Activity
The compound also exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of biofilm formation.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 62.5 | |
| Pseudomonas aeruginosa | 1.0 | 50.0 | |
| Escherichia coli | 0.8 | 55.0 |
The mechanism involves the inhibition of YycG histidine kinase, crucial for bacterial viability and biofilm formation .
3. Anti-inflammatory Activity
Research indicates that thiazolidin-4-one derivatives can modulate inflammatory pathways. The compound has shown promise in reducing pro-inflammatory cytokines in cellular models.
Table 3: Anti-inflammatory Activity
Case Study 1: Anticancer Efficacy
A study involving the treatment of MCF-7 cells with this compound revealed a dose-dependent increase in apoptosis markers such as annexin V positivity and DNA fragmentation . The findings suggest that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antibacterial Properties
In a comparative study against clinical isolates of Staphylococcus aureus, the compound exhibited superior biofilm inhibition compared to standard antibiotics like vancomycin . This highlights its potential as an alternative treatment for antibiotic-resistant infections.
Q & A
Q. What are the standard synthetic protocols for (Z)-5-(2,4-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one?
The compound is synthesized via a condensation reaction between 3-isopropyl-2-thioxothiazolidin-4-one and 2,4-dichlorobenzaldehyde under basic conditions. Typical steps include:
- Refluxing in ethanol or methanol with a base (e.g., NaOH/KOH) for 6–12 hours .
- Use of ammonium acetate as a catalyst to enhance imine formation .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic methods are recommended for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene moiety and substituent positions .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : To identify thioxo (C=S) and carbonyl (C=O) groups .
Q. What biological activities are associated with structural analogs of this compound?
Thiazolidinone analogs exhibit:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (e.g., FabI) .
- Anticancer potential : Apoptosis induction via caspase-3 activation .
- Enzyme inhibition : Targeting cyclooxygenase-2 (COX-2) or α-glucosidase .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the target compound?
- Temperature control : Maintain reflux at 70–80°C to minimize side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance imine formation .
- Solvent optimization : Use aprotic solvents (e.g., DMF) for better solubility of aromatic aldehydes .
- Yield tracking : Compare yields via HPLC or GC-MS at intermediate stages .
Q. What strategies address discrepancies in reported biological activities of thiazolidinone derivatives?
- Purity validation : Ensure >95% purity via HPLC before biological assays .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and colorimetric methods .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the dichlorophenyl or isopropyl groups to assess steric/electronic effects .
- Bioisosteric replacement : Replace thioxo (C=S) with oxo (C=O) to study solubility impacts .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with COX-2 or FabI .
Data Contradiction Analysis
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Replicate assays under standardized pH (7.4) and temperature (37°C) .
- Validate enzyme source : Use recombinant human enzymes vs. bacterial analogs to compare selectivity .
- Kinetic analysis : Calculate IC₅₀ and Ki values to distinguish competitive vs. non-competitive inhibition .
Experimental Design Tables
Q. Table 1. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑↑ |
| Solvent | Ethanol/DMF (1:1) | ↑↑ |
| Catalyst | NH₄OAc (10 mol%) | ↑ |
| Reaction Time | 8–10 hours | → |
Q. Table 2. Key SAR Findings for Thiazolidinones
| Substituent | Activity Trend | Reference |
|---|---|---|
| 2,4-Dichloro | ↑ Antibacterial | |
| 3-Isopropyl | ↓ Cytotoxicity | |
| Thioxo (C=S) | ↑ Enzyme inhibition |
Critical Considerations
- Solubility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in biological assays .
- Stability : Store at −20°C under inert atmosphere to prevent thioxo group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
